molecular formula C28H27ClN4O2 B11190312 9-chloro-3-(4-methoxyphenyl)-5'-methyl-2'-phenyl-2,3,4,4a-tetrahydro-1H,6H-spiro[pyrazino[1,2-a]quinoline-5,4'-pyrazol]-3'(2'H)-one

9-chloro-3-(4-methoxyphenyl)-5'-methyl-2'-phenyl-2,3,4,4a-tetrahydro-1H,6H-spiro[pyrazino[1,2-a]quinoline-5,4'-pyrazol]-3'(2'H)-one

Cat. No.: B11190312
M. Wt: 487.0 g/mol
InChI Key: HPOGXLKBIXABFL-UHFFFAOYSA-N
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Description

9-CHLORO-3-(4-METHOXYPHENYL)-3’-METHYL-1’-PHENYL-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE is a complex organic compound featuring a spiro structure

Preparation Methods

The synthesis of 9-CHLORO-3-(4-METHOXYPHENYL)-3’-METHYL-1’-PHENYL-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE involves multiple steps. One common synthetic route includes the cyclization of quinoline derivatives with pyrazole intermediates. The reaction conditions typically involve the use of organic solvents such as chloroform and catalysts to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

9-CHLORO-3-(4-METHOXYPHENYL)-3’-METHYL-1’-PHENYL-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE has shown promise in several scientific research applications:

Mechanism of Action

The mechanism of action of 9-CHLORO-3-(4-METHOXYPHENYL)-3’-METHYL-1’-PHENYL-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE involves the inhibition of CDK2 (cyclin-dependent kinase 2). CDK2 is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives and CDK2 inhibitors. For example:

The uniqueness of 9-CHLORO-3-(4-METHOXYPHENYL)-3’-METHYL-1’-PHENYL-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE lies in its specific spiro structure, which may confer distinct biological activities and pharmacokinetic properties compared to other CDK2 inhibitors.

Properties

Molecular Formula

C28H27ClN4O2

Molecular Weight

487.0 g/mol

IUPAC Name

9-chloro-3-(4-methoxyphenyl)-5'-methyl-2'-phenylspiro[2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,4'-pyrazole]-3'-one

InChI

InChI=1S/C28H27ClN4O2/c1-19-28(27(34)33(30-19)23-6-4-3-5-7-23)17-20-8-9-21(29)16-25(20)32-15-14-31(18-26(28)32)22-10-12-24(35-2)13-11-22/h3-13,16,26H,14-15,17-18H2,1-2H3

InChI Key

HPOGXLKBIXABFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C12CC3=C(C=C(C=C3)Cl)N4C2CN(CC4)C5=CC=C(C=C5)OC)C6=CC=CC=C6

Origin of Product

United States

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